5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 1-ethylpyrazole group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 5. The compound’s synthesis typically involves condensation reactions between aminopyrazoles and β-diketones or analogous reagents under optimized conditions (e.g., ultrasonic irradiation in aqueous media) . Its molecular formula is C₁₃H₁₄N₄O₂, with a molecular weight of 266.28 g/mol .
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-17-7-9(6-14-17)10-4-11(13(19)20)18-12(16-10)8(2)5-15-18/h4-7H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODLWKHZUPTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor. This step often involves cyclization reactions facilitated by catalysts such as Lewis acids or bases.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring. This can be achieved through carboxylation reactions using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid serves as a versatile building block for the synthesis of more
Biological Activity
5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₅O₂
- CAS Number : 1443279-53-5
- Molecular Weight : 271.28 g/mol
Antiparasitic Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiparasitic properties, particularly against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. In a study examining various derivatives of pyrazolo[1,5-a]pyrimidines, it was found that compounds similar to this compound demonstrated inhibition of P. falciparum membrane-bound pyrophosphatase (mPPase), which is crucial for the parasite's survival. The compound exhibited an IC50 value of approximately 31 μM, indicating moderate activity against the parasite .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported that pyrazolo[1,5-a]pyrimidines possess antibacterial properties against Mycobacterium tuberculosis and other pathogens. The structural modifications in this class of compounds can lead to enhanced activity against resistant strains .
Kinase Inhibition
The compound has been investigated for its potential as a selective inhibitor of protein kinases, particularly casein kinase 2 (CK2). Pyrazolo[1,5-a]pyrimidines have been shown to inhibit CK2 with varying degrees of potency. In vitro assays revealed that certain derivatives could inhibit CK2 activity effectively, suggesting their potential role in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications at specific positions on the pyrazolo core can significantly influence the compound's efficacy. For instance:
| Modification Position | Effect on Activity |
|---|---|
| Carboxylic acid group | Essential for CK2 binding |
| Substituents at 5-position | Influence on selectivity and potency |
Research has shown that variations at these positions can lead to improved binding affinities and selectivities for specific targets .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Antimalarial Efficacy : A study demonstrated that certain derivatives inhibited P. falciparum growth with IC50 values ranging from 3.6 μM to 31 μM depending on structural modifications .
- Kinase Selectivity : Another investigation utilized differential scanning fluorimetry to assess the selectivity of pyrazolo[1,5-a]pyrimidines against a panel of kinases, identifying several compounds with potent CK2 inhibition .
- Antibacterial Properties : Research highlighted the effectiveness of these compounds against various bacterial strains, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Research Findings and Trends
Substituent Effects : Ethyl and methyl groups at the pyrazole ring (positions 1 and 3) balance steric effects and synthetic feasibility, whereas bulkier groups (e.g., cyclopropyl) require harsher conditions .
Crystallography : Structural studies (e.g., compound 8b) validate the pyrazolo[1,5-a]pyrimidine core’s planar geometry, critical for target engagement in kinase inhibition .
Commercial Availability : The target compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica Ref: 10-F508044), suggesting challenges in scalability or niche applications .
Q & A
Basic Question: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they applied to this compound?
Methodological Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization reactions using amino-pyrazole precursors and diketone or keto-ester derivatives. For example, the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol yields ethyl-substituted pyrazolo[1,5-a]pyrimidine carboxylates . This method can be adapted for the target compound by substituting the aryl group with a 1-ethyl-1H-pyrazol-4-yl moiety. Key steps include:
- Precursor Preparation : Use 5-amino-3-(1-ethyl-1H-pyrazol-4-yl)pyrazole as the amino-pyrazole precursor.
- Cyclization : React with a diketone (e.g., 3-methyl-2,4-diketopentanoate) under reflux (70–80°C) in ethanol for 2–4 hours.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 8:2) and recrystallization (cyclohexane) yield pure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
